molecular formula C12H20N2O2 B2999302 4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol CAS No. 2168160-63-0

4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol

Cat. No.: B2999302
CAS No.: 2168160-63-0
M. Wt: 224.304
InChI Key: FXJDZGMQBMGNAG-UHFFFAOYSA-N
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Description

4-{[2-(Propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol is a heterocyclic compound featuring an imidazole ring substituted with an isopropyl group at position 2 and a tetrahydropyranol (oxan-4-ol) moiety linked via a methylene bridge. The hydroxyl group on the oxane ring and the isopropyl substituent on the imidazole contribute to its physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacological or material science applications .

Properties

IUPAC Name

4-[(2-propan-2-ylimidazol-1-yl)methyl]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-10(2)11-13-5-6-14(11)9-12(15)3-7-16-8-4-12/h5-6,10,15H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJDZGMQBMGNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol, a compound featuring an imidazole ring, has garnered attention in recent research due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 183.22 g/mol

The synthesis of this compound typically involves a multi-step process that includes the formation of the imidazole ring followed by the introduction of the oxan group. This is often achieved through reactions such as nucleophilic substitutions and condensation reactions.

Research indicates that this compound exhibits various biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that imidazole derivatives can inhibit the growth of various bacterial and fungal strains. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity.
  • Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory pathways, potentially acting as inhibitors of pro-inflammatory cytokines.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

Several studies have investigated the biological effects of this compound:

StudyFocusFindings
Antifungal ActivityDemonstrated effective inhibition against Candida species using broth microdilution assays.
Anti-inflammatory PotentialShowed a significant reduction in TNF-alpha production in macrophages treated with the compound.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines, suggesting potential for therapeutic application.

In Vitro Studies

In vitro studies have indicated that this compound can effectively inhibit the growth of several pathogenic fungi and bacteria, including:

  • Candida albicans
  • Staphylococcus aureus

These studies utilized standard methods such as disk diffusion and microdilution assays to assess antimicrobial efficacy.

Molecular Docking Studies

Molecular docking analyses have revealed that this compound can bind effectively to target proteins involved in inflammation and cancer progression. For instance, docking simulations indicated strong binding affinities to proteins associated with the NF-kB signaling pathway, which is crucial in inflammatory responses.

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Contexts

Compounds with imidazole cores and varied substituents are prevalent in drug development. For example:

  • Methyl 4-[(4-{[2-(propan-2-yl)-1H-benzimidazole-4-carboxamido]methyl}piperidin-1-yl)methyl]piperidine-1-carboxylate () shares the isopropyl-imidazole motif but replaces the oxan-4-ol with a piperidine-carboxylate system. This substitution likely enhances metabolic stability but reduces polarity compared to the hydroxylated oxane ring in the target compound .
  • 1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}-ethan-1-one () contains a dioxolane ring instead of oxane, which may alter conformational flexibility and binding affinity in biological targets .
Table 1: Key Structural Differences
Compound Core Structure Key Substituents Pharmacological Role
Target Compound Imidazole + oxan-4-ol Isopropyl, hydroxyl Undisclosed (structural studies)
Methyl piperidine-carboxylate (Ev7) Benzimidazole + piperidine Isopropyl, carboxylate Kinase inhibitor
Dioxolane-imidazole (Ev8) Imidazole + dioxolane Dichlorophenyl, methylene ether Cortisol synthesis inhibitor

Physicochemical Properties

  • Solubility: The hydroxyl group in oxan-4-ol enhances aqueous solubility compared to non-polar analogs like 2-iso-propyl-4-trifluoromethyl-5-(n-hexyl)imidazol-1-ol (), which has a trifluoromethyl and hexyl chain, increasing lipophilicity .
  • Thermal Stability : Melting points and stability data from (e.g., compounds 9a–9e with triazole-thiazole systems) suggest that rigid heterocycles like oxane may improve thermal stability compared to flexible alkyl chains .

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